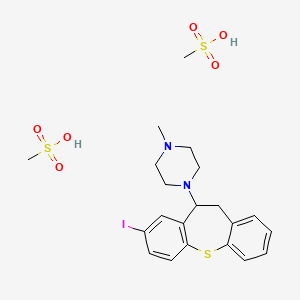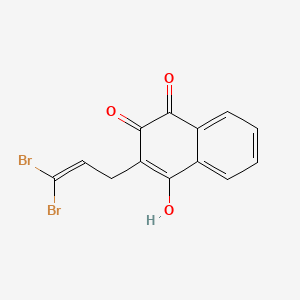
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione is a heterocyclic organic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its unique structure, which includes three methyl groups attached to the pteridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethylpteridine-2,4(1h,3h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinones, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent markers.
Mecanismo De Acción
The mechanism of action of 1,3,7-Trimethylpteridine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, interference with DNA synthesis, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,6-Trimethylpteridine-2,4(1h,3h)-dione
- 1,3,7-Trimethylxanthine
- 1,3,7-Trimethyluric acid
Uniqueness
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione is unique due to its specific methylation pattern and its ability to participate in a wide range of chemical reactions. Its structural features confer distinct biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
32526-79-7 |
|---|---|
Fórmula molecular |
C9H10N4O2 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
1,3,7-trimethylpteridine-2,4-dione |
InChI |
InChI=1S/C9H10N4O2/c1-5-4-10-6-7(11-5)12(2)9(15)13(3)8(6)14/h4H,1-3H3 |
Clave InChI |
AYNMJWQFQJZDLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=N1)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


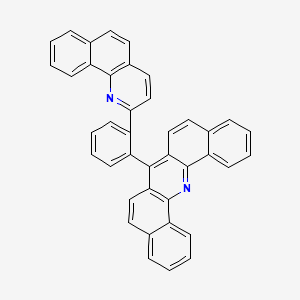
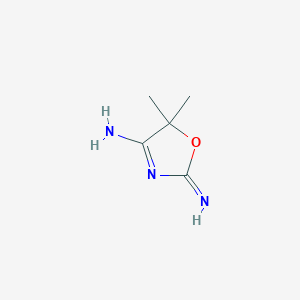
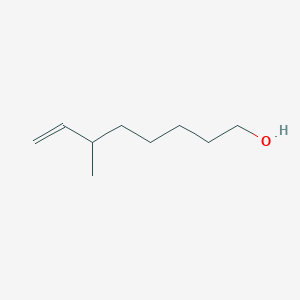
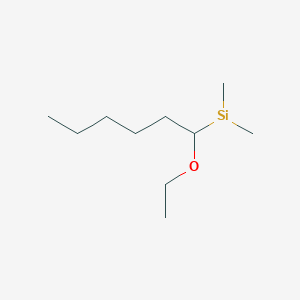
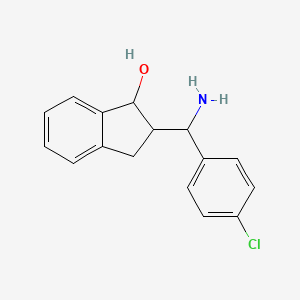
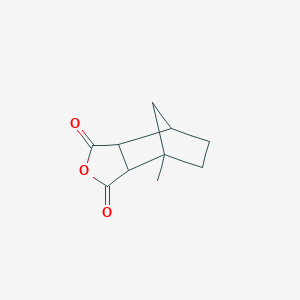
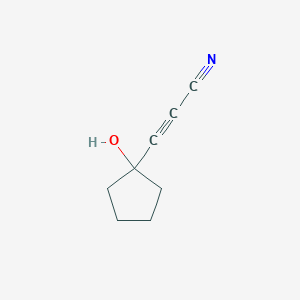
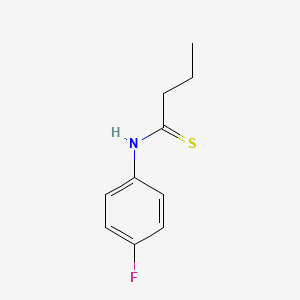

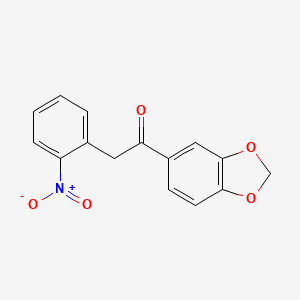
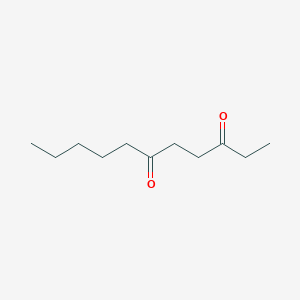
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)
